
2-(3,6-Di(indolin-1-yl)xanthylium-9-yl)benzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,6-Di(indolin-1-yl)xanthylium-9-yl)benzenesulfonate is a complex organic compound with the molecular formula C35H26N2O4S and a molecular weight of 570.7 g/mol It belongs to the class of aromatic heterocyclic compounds and is characterized by the presence of indole and xanthylium moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,6-Di(indolin-1-yl)xanthylium-9-yl)benzenesulfonate typically involves the reaction of indole derivatives with xanthylium salts under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide or acetonitrile, and a catalyst, such as palladium or copper salts. The reaction temperature is maintained between 80-120°C, and the reaction time varies from 6 to 24 hours depending on the specific conditions .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediate compounds, purification steps, and final product isolation. Techniques such as column chromatography, recrystallization, and high-performance liquid chromatography (HPLC) are commonly used for purification .
化学反应分析
Types of Reactions
2-(3,6-Di(indolin-1-yl)xanthylium-9-yl)benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid.
Major Products Formed
Oxidation: Formation of corresponding oxides and hydroxides.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
2-(3,6-Di(indolin-1-yl)xanthylium-9-yl)benzenesulfonate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
作用机制
The mechanism of action of 2-(3,6-Di(indolin-1-yl)xanthylium-9-yl)benzenesulfonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It affects various cellular pathways, including signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
- 2-(3,6-Di(indolin-1-yl)xanthylium-9-yl)benzoate
- 4-(1-Methyl-indolin-5-ylazo)-benzenesulfonic acid
- Xanthylium derivatives
Uniqueness
2-(3,6-Di(indolin-1-yl)xanthylium-9-yl)benzenesulfonate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of indole and xanthylium moieties makes it a versatile compound with a wide range of applications .
属性
分子式 |
C35H26N2O4S |
|---|---|
分子量 |
570.7 g/mol |
IUPAC 名称 |
2-[3-(2,3-dihydroindol-1-ium-1-ylidene)-6-(2,3-dihydroindol-1-yl)xanthen-9-yl]benzenesulfonate |
InChI |
InChI=1S/C35H26N2O4S/c38-42(39,40)34-12-6-3-9-29(34)35-27-15-13-25(36-19-17-23-7-1-4-10-30(23)36)21-32(27)41-33-22-26(14-16-28(33)35)37-20-18-24-8-2-5-11-31(24)37/h1-16,21-22H,17-20H2 |
InChI 键 |
ABGHGSLHWKPZMO-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C2=CC=CC=C21)C3=CC4=C(C=C3)C(=C5C=CC(=[N+]6CCC7=CC=CC=C76)C=C5O4)C8=CC=CC=C8S(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


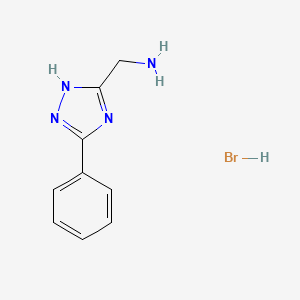
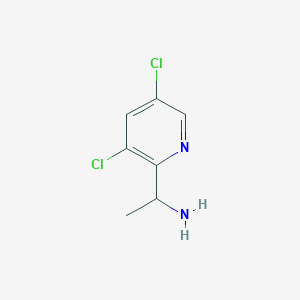
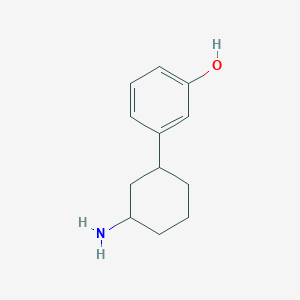
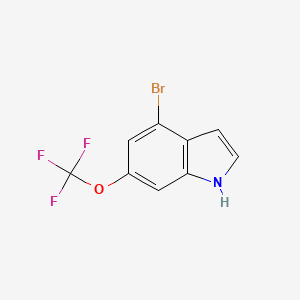


![6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12975208.png)
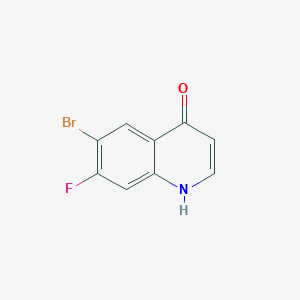
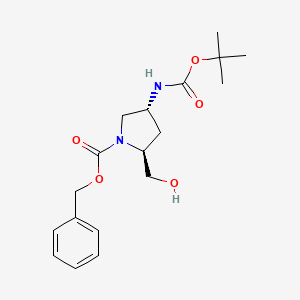

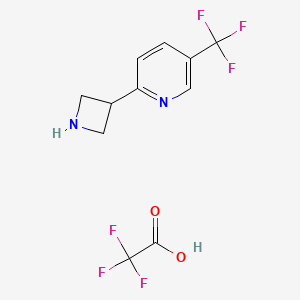
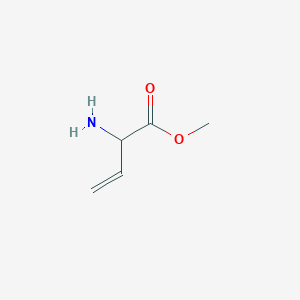
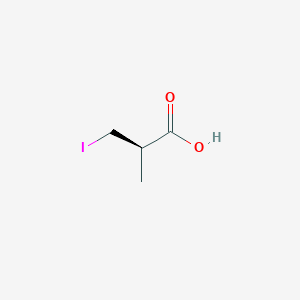
![(3S,8S,9S,10R,13S,14S,17R)-10,13-Dimethyl-17-((S)-1-oxopropan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B12975245.png)
